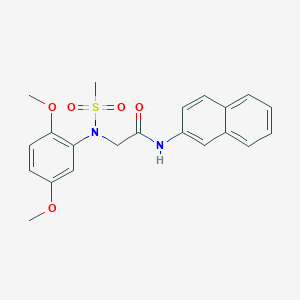

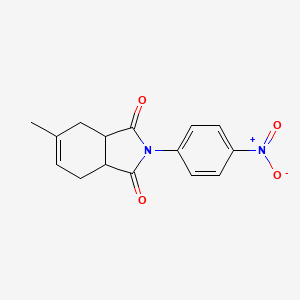

![molecular formula C17H16ClF2N3O3S B5138714 N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5138714.png)

N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide, also known as CFTR inhibitor-172, is a small molecule that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the movement of salt and water across epithelial membranes. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening disease that affects the lungs, pancreas, and other organs. CFTR inhibitor-172 has been shown to selectively inhibit CFTR activity, making it a valuable tool for studying the function and regulation of this protein.

Mechanism of Action

N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 binds to a specific site on the this compound protein, called the cytoplasmic regulatory domain, and prevents the channel from opening. This results in a decrease in chloride ion transport across epithelial membranes, which can be measured using various assays. This compound inhibitor-172 has been shown to be a competitive inhibitor of this compound, meaning that it competes with other molecules that bind to the same site on the protein.

Biochemical and Physiological Effects:

This compound inhibitor-172 has been shown to have a specific effect on this compound activity, without affecting other ion channels or transporters. This makes it a valuable tool for studying the specific role of this compound in various physiological processes, such as airway hydration, mucus clearance, and electrolyte balance. This compound inhibitor-172 has also been used to investigate the role of this compound in diseases such as cystic fibrosis, secretory diarrhea, and polycystic kidney disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 is its specificity for this compound. This allows researchers to selectively inhibit this compound activity without affecting other ion channels or transporters, which can be difficult to achieve with other inhibitors. This compound inhibitor-172 is also relatively easy to use and has been widely validated in various experimental systems. One limitation of this compound inhibitor-172 is its relatively low potency, which can require higher concentrations to achieve complete inhibition of this compound activity. Additionally, this compound inhibitor-172 has been shown to have some off-target effects at higher concentrations, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research involving N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172. One area of interest is the development of more potent and selective this compound inhibitors, which could improve the specificity and efficacy of this compound inhibition in experimental systems. Another area of interest is the use of this compound inhibitor-172 in animal models of cystic fibrosis and other this compound-related diseases, to investigate the potential therapeutic benefits of this compound inhibition. Finally, this compound inhibitor-172 could be used in combination with other this compound modulators, such as potentiators and correctors, to investigate their synergistic effects on this compound activity and function.

Synthesis Methods

The synthesis of N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 involves several steps, starting with the reaction of 4-chloro-2-fluoroaniline with 4-fluorobenzenesulfonyl chloride to form N-(4-chloro-2-fluorophenyl)-4-fluorobenzenesulfonamide. This intermediate is then reacted with piperazine and triethylamine to yield this compound, the final product.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 has been used extensively in scientific research to study the function and regulation of this compound. It has been shown to selectively inhibit this compound activity without affecting other ion channels or transporters, making it a valuable tool for studying the specific role of this compound in various physiological processes. This compound inhibitor-172 has been used to investigate the mechanisms of this compound activation and inhibition, as well as the regulation of this compound by various signaling pathways and post-translational modifications.

Properties

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF2N3O3S/c18-12-1-6-16(15(20)11-12)21-17(24)22-7-9-23(10-8-22)27(25,26)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQIFQMRLPIFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)NC2=C(C=C(C=C2)Cl)F)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

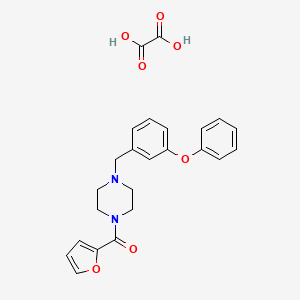

![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5138645.png)

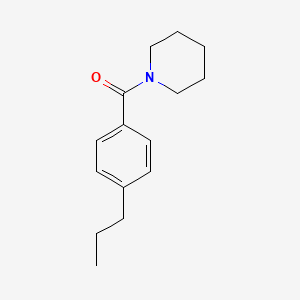

![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138658.png)

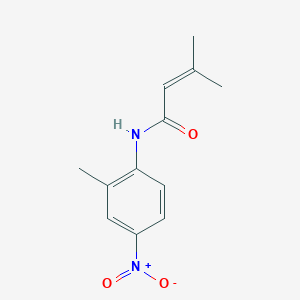

![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]acrylamide](/img/structure/B5138683.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5138685.png)

![N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide](/img/structure/B5138710.png)

![N-(4-acetylphenyl)-3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5138717.png)

![1-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5138721.png)

![2-[acetyl(propyl)amino]benzoic acid](/img/structure/B5138726.png)

![4-[(7-bromo-3-oxo[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5138747.png)